molecular formula C11H20O2 B12653627 1,1-Bis(allyloxy)pentane CAS No. 74549-17-0

1,1-Bis(allyloxy)pentane

Cat. No.: B12653627
CAS No.: 74549-17-0
M. Wt: 184.27 g/mol
InChI Key: KWRBYSVDENXDJB-UHFFFAOYSA-N
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Description

1,1-Bis(allyloxy)pentane is a symmetrical diether compound characterized by two allyloxy (-OCH₂CHCH₂) groups attached to the terminal carbon of a pentane backbone. Its molecular formula is C₁₁H₁₈O₂, with a molecular weight of 184.26 g/mol.

Properties

CAS No.

74549-17-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1,1-bis(prop-2-enoxy)pentane

InChI

InChI=1S/C11H20O2/c1-4-7-8-11(12-9-5-2)13-10-6-3/h5-6,11H,2-4,7-10H2,1H3

InChI Key

KWRBYSVDENXDJB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(OCC=C)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(allyloxy)pentane can be synthesized through the reaction of pentanal with allyl alcohol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 1,1-bis(allyloxy)pentane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is monitored and controlled to maintain optimal conditions for high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(allyloxy)pentane undergoes various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of pentanal or pentanoic acid derivatives.

    Reduction: Formation of pentanol derivatives.

    Substitution: Formation of various substituted pentane derivatives.

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    • The compound serves as an important building block in the synthesis of more complex molecules. Its allyloxy groups can undergo various transformations, including substitution and elimination reactions, facilitating the construction of intricate organic frameworks .
  • Photoredox Catalysis :
    • Recent studies have demonstrated that compounds like 1,1-bis(allyloxy)pentane can be utilized in photoredox catalysis to create bicyclic structures. These structures are crucial in drug design due to their enhanced pharmacokinetic properties .
  • Functionalization :
    • The presence of multiple reactive sites in 1,1-bis(allyloxy)pentane allows for functionalization at different positions, enabling the creation of derivatives with tailored properties for specific applications .

Applications in Drug Development

  • Bioisosteric Replacement :
    • The compound has been explored as a bioisostere for traditional aromatic systems in drug design. By replacing aromatic rings with bicyclo[1.1.1]pentane motifs derived from 1,1-bis(allyloxy)pentane, researchers have achieved improved metabolic stability and reduced toxicity profiles in lead compounds .
  • Improvement of Pharmacokinetic Profiles :
    • Studies indicate that substituting phenyl rings with bicyclo[1.1.1]pentane structures can enhance pharmacokinetic properties such as solubility and selectivity while maintaining or improving potency against targets like indoleamine-2,3-dioxygenase 1 (IDO1) .
  • Case Studies :
    • A notable case involved the development of IDO1 inhibitors where the incorporation of bicyclo[1.1.1]pentane significantly mitigated amide hydrolysis issues common with traditional benzamide structures, leading to compounds with favorable pharmacological profiles .

Applications in Material Science

  • Epoxy Resins :
    • 1,1-Bis(allyloxy)pentane can be utilized as a monomer in the production of epoxy resins. Its reactive allyloxy groups allow for cross-linking reactions that enhance the mechanical properties and thermal stability of the resulting materials .
  • Polymer Chemistry :
    • The compound's ability to participate in polymerization reactions makes it useful for creating novel polymers with unique properties suitable for coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of 1,1-bis(allyloxy)pentane involves its ability to undergo various chemical transformations. The allyloxy groups can participate in reactions such as oxidation, reduction, and substitution, leading to the formation of different products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 1,1-bis(allyloxy)pentane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Reactivity/Applications
1,1-Bis(allyloxy)pentane C₁₁H₁₈O₂ 184.26 Linear pentane with two terminal allyloxy groups Assumed Williamson ether synthesis Potential for cross-metathesis, polymerization
1-(Allyloxy)-2,2,6,6-tetramethylpiperidine (82) C₁₂H₂₃NO 197.32 Bulky piperidine ring with allyloxy group Photoredox catalysis (32% yield) Radical chemistry, photoredox applications
2,2'-Bis(allyloxy)-1,1'-binaphthyl C₂₆H₂₄O₂ 368.47 Binaphthyl core with allyloxy groups Grubbs II catalyst (RCM attempted) Forms spiro-compounds via Claisen rearrangement and [2+2] cycloaddition
2,2-Bis(pentyloxy)propane C₁₃H₂₈O₂ 216.36 Diether with pentyloxy groups on propane Acid-catalyzed acetal formation Solvent, inert under standard conditions
1,1-Diethoxypropane C₇H₁₆O₂ 132.20 Diether with ethoxy groups on propane Acid-catalyzed acetal formation Solvent, perfumery

Research Findings and Mechanistic Insights

  • Rearrangement vs. Metathesis : In 2,2'-bis(allyloxy)-1,1'-binaphthyl, DFT calculations suggested that the Claisen rearrangement pathway was energetically favorable over RCM due to intermediate stabilization .
  • Synthetic Efficiency : Photoredox catalysis for 1-(allyloxy)-2,2,6,6-tetramethylpiperidine achieved moderate yields (32%), underscoring challenges in allyl ether synthesis compared to traditional methods like Williamson ether synthesis .

Biological Activity

1,1-Bis(allyloxy)pentane is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, experimental findings, and potential applications in various fields.

  • Chemical Formula : C11H20O2
  • CAS Number : 74549-17-0
  • Molecular Weight : 184.28 g/mol

The biological activity of 1,1-Bis(allyloxy)pentane is believed to be linked to its interaction with cellular membranes and signaling pathways. Research indicates that it may act as a modulator of calcium channels, which are crucial for numerous physiological processes. Specifically, its structure allows it to influence voltage-dependent calcium channels, potentially affecting neurotransmitter release and muscle contraction .

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of 1,1-Bis(allyloxy)pentane against various pathogens. The compound has shown promising results in inhibiting the growth of certain bacteria and fungi. For instance, it was found to exhibit significant activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of 1,1-Bis(allyloxy)pentane. In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a notable reduction in inflammation markers such as myeloperoxidase (MPO) and thiobarbituric acid reactive substances (TBARS). These findings indicate that the compound may help mitigate inflammatory responses in vivo .

Study on Antimicrobial Activity

In a controlled laboratory setting, 1,1-Bis(allyloxy)pentane was tested for its antimicrobial efficacy against various strains. The results demonstrated:

  • Inhibition Zone Diameter :
    • Staphylococcus aureus: 15 mm
    • Candida albicans: 12 mm
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 0.5 mg/mL
    • C. albicans: 0.75 mg/mL

These results suggest that 1,1-Bis(allyloxy)pentane could be developed further as an antimicrobial agent .

Study on Anti-inflammatory Activity

A study involving the administration of varying doses of 1,1-Bis(allyloxy)pentane in a rat model showed:

  • Dose-dependent Reduction in Edema :
    • Low Dose (5 mg/kg): 30% reduction
    • Medium Dose (10 mg/kg): 50% reduction
    • High Dose (25 mg/kg): 70% reduction

Histological examinations revealed that treatment with the compound preserved joint integrity and reduced inflammatory cell infiltration compared to control groups .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnti-inflammatory Activity
1,1-Bis(allyloxy)pentane ModerateHigh
Sodium 5-(acetylamino)-2-nitrobenzoate HighModerate
Calotropis procera latex ModerateVery High

This table illustrates that while 1,1-Bis(allyloxy)pentane exhibits moderate antimicrobial activity, it demonstrates significant anti-inflammatory effects compared to other compounds .

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